adenosine-3'-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

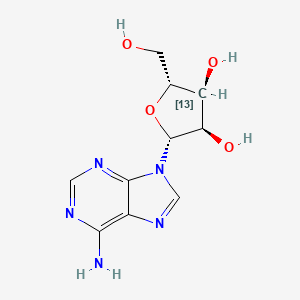

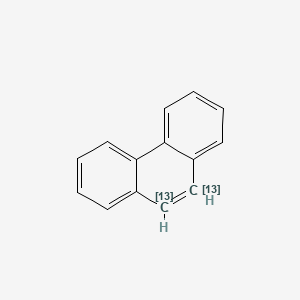

Adenosine-3’-13C is the 13C labeled Adenosine . Adenosine, a ubiquitous endogenous autacoid, acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . Adenosine affects almost all aspects of cellular physiology .

Synthesis Analysis

The synthesis of adenosine-3’-13C involves complex biochemical processes. The use of 13C metabolic flux analysis (13C-MFA) has emerged as the primary technique for quantifying intracellular fluxes in cancer cells . This technique has been used to investigate the metabolic pathways activated in cancer cells .Molecular Structure Analysis

The molecular formula of adenosine-3’-13C is C10H13N5O4 . It has a molecular weight of 268.23 g/mol . The structure of adenosine-3’-13C includes a purine nucleoside base, which is most commonly recognized with the molecule adenosine triphosphate, or ATP .Chemical Reactions Analysis

Adenosine-3’-13C is involved in various chemical reactions. For instance, it is used in Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) for quantitative analysis of adenosine .Applications De Recherche Scientifique

Differential Effect on Tumor and Normal Cell Growth : Adenosine, including its selectively labeled forms, plays a key role in modulating normal and transformed cell growth. It has been found to stimulate cell proliferation in various normal cells at low micromolar concentrations and induce apoptosis in tumor cells at higher concentrations. The A3 adenosine receptor (A3AR) is particularly significant in these activities, suggesting potential applications in cancer therapy (Ohana, Bar‐Yehuda, Barer, & Fishman, 2001).

Regulation of Macrophage Activation : Adenosine is known to regulate macrophages, a type of immune cell. For example, it can enhance IL-10-induced STAT3 signaling in M2c macrophages, which are involved in immune responses. This highlights its potential in studying immune regulation and inflammatory diseases (Koscsó, Csóka, Kókai, Nemeth, Pacher, Virág, Leibovich, & Haskó, 2013).

Synthesis and NMR Studies in RNA : The selective labeling of adenosine, like adenosine-3'-13C, enables detailed nuclear magnetic resonance (NMR) studies in RNA molecules. Such labeled RNAs allow for precise studies of RNA structure and dynamics, important in understanding RNA biology and related diseases (SantaLucia, Shen, Cai, Lewis, & Tinoco, 1995).

Detection of Adenosine in Biological Samples : Selectively labeled adenosine forms can be used in biosensors for detecting adenosine concentrations in biological samples. This has implications in diagnosing diseases like cancer, where adenosine levels can be indicative of tumorigenesis (Xu, Shen, Li, Zhu, & Zhou, 2017).

Study of Enzyme-Substrate Interactions : Research using labeled adenosine forms, such as adenosine-3'-13C, helps in understanding enzyme-substrate interactions at the molecular level. This is crucial for developing new drugs and therapies for various diseases (Shallop, Gaffney, & Jones, 2003).

Safety And Hazards

Orientations Futures

Hyperpolarized 13C MRI, which includes adenosine-3’-13C, is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(413C)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-JUUGEQNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([13C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

adenosine-3'-13C | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)